

Flucythrinate chemical structure and properties

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Compound of Interest

Compound Name: *Flucythrinate*

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An In-depth Technical Guide to **Flucythrinate**: Chemical Structure and Properties

Introduction

Flucythrinate is a synthetic pyrethroid insecticide and acaricide used to control a wide range of insect pests on various agricultural crops, including fruits and vegetables.^{[1][2][3]} As a member of the pyrethroid family, it exhibits neurotoxic effects on target organisms by modulating the function of sodium channels.^[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for **flucythrinate**, intended for researchers, scientists, and professionals in drug development and crop protection.

Chemical Identity and Structure

Flucythrinate is a complex molecule with multiple stereoisomers.^[1] The technical product is a viscous, dark amber liquid.^{[4][5]}

IUPAC Name: [cyano-(3-phenoxyphenyl)methyl] 2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate^[6]

CAS Name: cyano(3-phenoxyphenyl)methyl (αS)-4-(difluoromethoxy)-α-(1-methylethyl)benzeneacetate^[7]

Synonyms: Fluorocythrin, CyBolt, Pay-Off, Cythrin, AC 222705^{[4][6]}

Caption: Chemical structure of **flucythrinate**.

Physicochemical Properties

The physical and chemical properties of **flucythrinate** are summarized in the tables below. These properties influence its environmental fate and toxicological profile.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	<chem>C26H23F2NO4</chem>	[6] [8] [9]
Molecular Weight	451.5 g/mol	[6]
Physical State	Dark amber, viscous liquid	[2] [4] [5]
Melting Point	< 25 °C	[8] [10]
Boiling Point	108 °C at 0.35 mmHg	[5] [6] [11]
Density	1.189 g/cm³ at 22 °C	[5] [6] [8]
Vapor Pressure	8.7 x 10⁻⁹ mmHg at 25 °C	[4]

Table 2: Solubility and Partitioning Properties

Property	Value	Reference(s)
Water Solubility	0.06 mg/L at 25 °C	[5] [6]
Solubility in Acetone	> 820 g/L at 21 °C	[6]
Solubility in Hexane	90 g/L at 21 °C	[6]
Solubility in Xylene	1810 g/L at 21 °C	[6]
Solubility in n-Propanol	> 780 g/L at 21 °C	[6]
Octanol-Water Partition Coefficient (Log P)	6.2	[6] [8]
Adsorption Coefficient (Koc)	56,000 - 100,000	[2] [8]

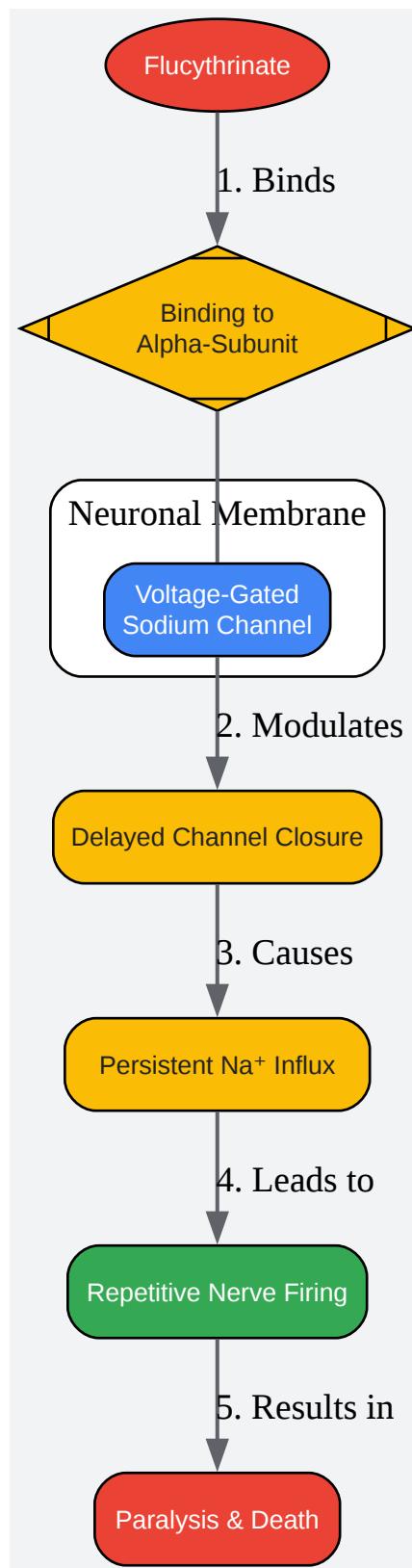
Table 3: Stability Properties

Property	Condition	Half-life (days)	Reference(s)
Hydrolysis	pH 3 at 27 °C	~40	[4][6]
pH 6 at 27 °C	52	[4][6]	
pH 9 at 27 °C	6.3	[4][6]	
Soil Half-life	Field conditions	21 - 60 days	[2][3]

Mechanism of Action: Neurological Disruption

Flucythrinate, like other synthetic pyrethroids, primarily acts on the nervous system of insects. [6] Its mechanism of action involves the disruption of normal nerve function by targeting voltage-gated sodium channels.[6][8]

- Binding to Sodium Channels: **Flucythrinate** binds to the alpha-subunit of voltage-gated sodium channels in the nerve cell membrane.
- Delayed Channel Closure: This binding prolongs the open state of the sodium channels, delaying their closure after a nerve impulse.[6]
- Persistent Sodium Influx: The delayed closure leads to a persistent influx of sodium ions (Na^+) into the neuron.
- Repetitive Firing and Paralysis: This sustained depolarization results in repetitive nerve discharges, leading to hyperexcitability, tremors, paralysis, and ultimately, the death of the insect.



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Caption: Signaling pathway of **flucythrinate**'s neurotoxic action.

Experimental Protocols: Residue Analysis

The determination of **flucythrinate** residues in agricultural and environmental samples is crucial for regulatory compliance and food safety. Gas chromatography (GC) with electron capture detection (ECD) is a common and sensitive method for its analysis.[12]

Gas Chromatographic Analysis of Flucythrinate in Crops

This protocol is adapted for the analysis of **flucythrinate** residues in crops such as apples, cabbage, and broccoli.[12]

1. Sample Preparation and Extraction:

- Homogenization: A 40 g sample of finely chopped plant tissue is blended with 30 g of anhydrous sodium sulfate and 10 g of Celite 545AW.[12]
- Extraction: The mixture is extracted with 250 mL of dichloromethane for 5 minutes at moderate speed.[12]
- Filtration: The extract is filtered under reduced pressure through a Buchner funnel.[12]

2. Cleanup by Column Chromatography:

- Column Packing: A glass column (15 mm i.d. x 250 mm) is packed with Florisil.[12]
- Loading: The concentrated extract is loaded onto the column.
- Elution: The column is eluted with a suitable solvent system (e.g., a mixture of hexane and toluene) to separate **flucythrinate** from co-extracted matrix components. The specific solvent ratios may need to be optimized for different crop types.[12]

3. GC-ECD Analysis:

- Instrument: A gas chromatograph equipped with a ^{63}Ni electron capture detector.[12]
- Injection: The final, cleaned-up extract, reconstituted in toluene, is injected into the GC.[12]
- Quantification: The concentration of **flucythrinate** is determined by comparing the peak area from the sample to that of a known standard.[12]

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Caption: Workflow for GC analysis of **flucythrinate** residues.

Conclusion

Flucythrinate is a potent synthetic pyrethroid with well-defined physicochemical properties that dictate its environmental behavior. Its neurotoxic mechanism of action, centered on the disruption of voltage-gated sodium channels, is characteristic of its class. The analytical methods, particularly gas chromatography, are well-established for its detection in various matrices, ensuring monitoring for food safety and environmental protection. This guide provides foundational technical information for professionals engaged in research and development in related fields.

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